
1-(2-Bromophenyl)-2-diazonioethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)-2-diazonioethen-1-olate is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a diazonium group and an ethenolate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-2-diazonioethen-1-olate typically involves the diazotization of 2-bromoaniline followed by the reaction with an appropriate ethenolate precursor. The diazotization process involves treating 2-bromoaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt. This intermediate is then reacted with an ethenolate compound under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromophenyl)-2-diazonioethen-1-olate undergoes various types of chemical reactions, including:
Electrophilic Substitution: The diazonium group can participate in electrophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions.
Coupling Reactions: The diazonium group can engage in coupling reactions with aromatic compounds to form azo compounds.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nucleophiles such as halides, cyanides, and hydroxides. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under specific conditions to achieve the desired transformations.
Coupling Reactions: Aromatic compounds and catalysts such as copper salts are used to facilitate the coupling reactions, often conducted in the presence of a base.
Major Products Formed
Electrophilic Substitution: Products include substituted phenyl derivatives where the diazonium group is replaced by the nucleophile.
Oxidation and Reduction: Products vary based on the specific reaction, including oxidized or reduced forms of the original compound.
Coupling Reactions: Azo compounds are the major products formed from coupling reactions.
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)-2-diazonioethen-1-olate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromophenyl)-2-diazonioethen-1-olate involves its ability to act as an electrophile due to the presence of the diazonium group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1-(2-Bromophenyl)-2-diazonioethen-1-olate can be compared with other diazonium compounds, such as:
1-(4-Bromophenyl)-2-diazonioethen-1-olate: Similar structure but with the bromine atom in the para position.
1-(2-Chlorophenyl)-2-diazonioethen-1-olate: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromophenyl)-2-diazonioethen-1-ol: Similar structure but with a hydroxyl group instead of the ethenolate moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethenolate group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
46004-44-8 |
|---|---|
Fórmula molecular |
C8H5BrN2O |
Peso molecular |
225.04 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)-2-diazoethanone |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-2-1-3-6(7)8(12)5-11-10/h1-5H |
Clave InChI |
SQOCKNFREUXBEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C=[N+]=[N-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


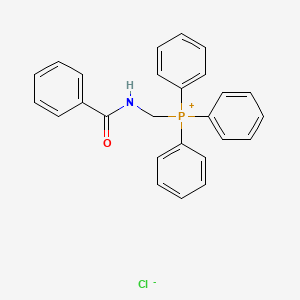
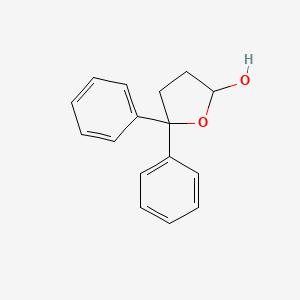
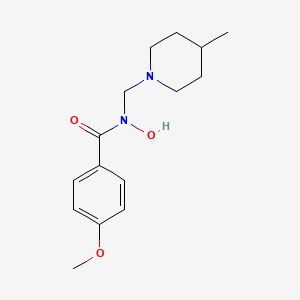
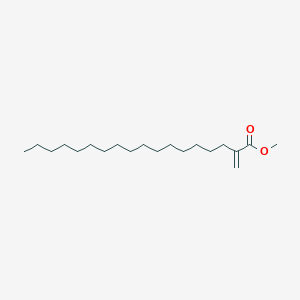
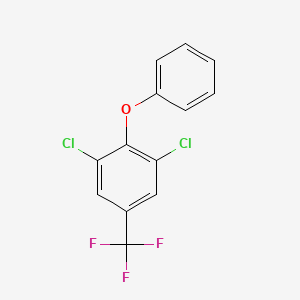
![{[(Pent-4-en-2-yl)oxy]methyl}benzene](/img/structure/B14651785.png)
![Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate](/img/structure/B14651786.png)


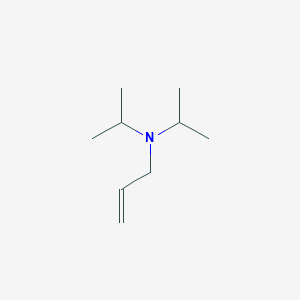

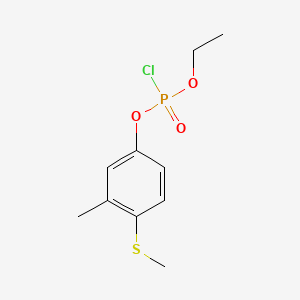
![2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide](/img/structure/B14651831.png)

